propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative characterized by:
- A 1,8-naphthyridine core (a bicyclic aromatic system with nitrogen atoms at positions 1 and 8).
- A 7-methyl group at position 6.
- A 4-[(2-iodophenyl)amino] substituent at position 4, introducing a bulky, electron-deficient aromatic amine.
- A propan-2-yl ester at position 3, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 4-(2-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)14-10-21-18-13(9-8-12(3)22-18)17(14)23-16-7-5-4-6-15(16)20/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKTNZZXLHXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3I)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,8-naphthyridine derivatives from the provided evidence, focusing on substituents, synthesis, and functional properties.
Structural Analogues from
describes 1,8-naphthyridines with modifications at positions 2, 3, 4, and 7. Key comparisons include:
Key Observations:
- Position 3: Unlike the morpholinomethyl or aminomethyl groups in derivatives, the target features a carboxylate ester, which may enhance lipophilicity compared to polar amines.
- Biological Activity: compounds exhibit inhibitory activity, suggesting that the 1,8-naphthyridine scaffold is pharmacologically relevant.
Carboxylate Derivatives from
lists 1,8-naphthyridines with carboxylate substituents:
- 1,4-Dihydro-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate ion : Features a dihydro ring and ethyl ester , contrasting with the target’s fully aromatic core and propan-2-yl ester.
- 1,4-Dihydro-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid : The free carboxylic acid form, which would differ in solubility and bioavailability compared to ester derivatives.
Key Differences:
- Aromaticity : The target’s fully unsaturated 1,8-naphthyridine core may enhance planar stacking interactions compared to dihydro analogues.
Biological Activity
Chemical Structure and Properties
The chemical structure of propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can be represented as follows:
Molecular Weight and Formula
| Property | Value |
|---|---|
| Molecular Weight | 367.21 g/mol |
| Chemical Formula | C₁₅H₁₆I₃N₃O₂ |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that naphthyridine derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of naphthyridine derivatives demonstrated that certain substitutions at the 4-position significantly enhanced their cytotoxicity against human cancer cell lines. The compound showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting a promising therapeutic potential.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Naphthyridine derivatives have been reported to exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
Research Findings: Antimicrobial Efficacy
In vitro studies have shown that this compound possesses notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains, revealing effective inhibition at low concentrations.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that naphthyridine derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- Interference with Cell Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values in micromolar range | |
| Antimicrobial | Effective against gram-positive/negative bacteria | |
| Mechanism | Inhibition of DNA repair enzymes |
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 32 |
| Naphthyridine Derivative A | 10 | 25 |
| Naphthyridine Derivative B | 20 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
